molecular formula C13H22N3O4P B14768216 (S)-2-amino-3-(4-((bis(dimethylamino)phosphoryl)oxy)phenyl)propanoic acid

(S)-2-amino-3-(4-((bis(dimethylamino)phosphoryl)oxy)phenyl)propanoic acid

Katalognummer: B14768216
Molekulargewicht: 315.31 g/mol
InChI-Schlüssel: LSIBYCFGZDTEDL-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-amino-3-(4-((bis(dimethylamino)phosphoryl)oxy)phenyl)propanoic acid is a complex organic compound that features both amino and phosphoryl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-3-(4-((bis(dimethylamino)phosphoryl)oxy)phenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the protection of amino acids followed by the introduction of the phosphoryl group through a phosphorylation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-amino-3-(4-((bis(dimethylamino)phosphoryl)oxy)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may yield simpler amines or alcohols.

Wissenschaftliche Forschungsanwendungen

(S)-2-amino-3-(4-((bis(dimethylamino)phosphoryl)oxy)phenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which (S)-2-amino-3-(4-((bis(dimethylamino)phosphoryl)oxy)phenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The phosphoryl group is particularly important for its ability to participate in phosphorylation reactions, which are critical for regulating cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-2-amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but lacks the phosphoryl group.

    (S)-2-amino-3-(4-nitrophenyl)propanoic acid: Similar structure but contains a nitro group instead of a phosphoryl group.

Uniqueness

(S)-2-amino-3-(4-((bis(dimethylamino)phosphoryl)oxy)phenyl)propanoic acid is unique due to the presence of the bis(dimethylamino)phosphoryl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for specific applications where these properties are advantageous.

Eigenschaften

Molekularformel

C13H22N3O4P

Molekulargewicht

315.31 g/mol

IUPAC-Name

(2S)-2-amino-3-[4-[bis(dimethylamino)phosphoryloxy]phenyl]propanoic acid

InChI

InChI=1S/C13H22N3O4P/c1-15(2)21(19,16(3)4)20-11-7-5-10(6-8-11)9-12(14)13(17)18/h5-8,12H,9,14H2,1-4H3,(H,17,18)/t12-/m0/s1

InChI-Schlüssel

LSIBYCFGZDTEDL-LBPRGKRZSA-N

Isomerische SMILES

CN(C)P(=O)(N(C)C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N

Kanonische SMILES

CN(C)P(=O)(N(C)C)OC1=CC=C(C=C1)CC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.